molecular formula C22H22F4N2O3 B456254 [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{4-[(4-ISOPROPYLPHENOXY)METHYL]PHENYL}METHANONE

[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{4-[(4-ISOPROPYLPHENOXY)METHYL]PHENYL}METHANONE

Cat. No.: B456254
M. Wt: 438.4g/mol
InChI Key: CZNSKCQIFSPDNZ-UHFFFAOYSA-N
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Description

The compound [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{4-[(4-ISOPROPYLPHENOXY)METHYL]PHENYL}METHANONE is a complex organic molecule characterized by its unique structure, which includes difluoromethyl groups, a hydroxy group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{4-[(4-ISOPROPYLPHENOXY)METHYL]PHENYL}METHANONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, introduction of the difluoromethyl groups, and attachment of the isopropylphenoxy methyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{4-[(4-ISOPROPYLPHENOXY)METHYL]PHENYL}METHANONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{4-[(4-ISOPROPYLPHENOXY)METHYL]PHENYL}METHANONE: has several scientific research applications:

Mechanism of Action

The mechanism of action of [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{4-[(4-ISOPROPYLPHENOXY)METHYL]PHENYL}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl groups and pyrazole ring play crucial roles in binding to these targets, modulating their activity, and triggering downstream signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4H-PYRAZOL-1-YL]-[4-(DIMETHYLAMINO)PHENYL]METHANONE
  • [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4H-PYRAZOL-1-YL]-[2-(4-PROPAN-2-YLPHENYL)-4-QUINOLINYL]METHANONE

Uniqueness

Compared to similar compounds, [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{4-[(4-ISOPROPYLPHENOXY)METHYL]PHENYL}METHANONE stands out due to its unique combination of functional groups and structural features. The presence of both difluoromethyl groups and the isopropylphenoxy methyl group imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H22F4N2O3

Molecular Weight

438.4g/mol

IUPAC Name

[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[4-[(4-propan-2-ylphenoxy)methyl]phenyl]methanone

InChI

InChI=1S/C22H22F4N2O3/c1-13(2)15-7-9-17(10-8-15)31-12-14-3-5-16(6-4-14)20(29)28-22(30,21(25)26)11-18(27-28)19(23)24/h3-10,13,19,21,30H,11-12H2,1-2H3

InChI Key

CZNSKCQIFSPDNZ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)N3C(CC(=N3)C(F)F)(C(F)F)O

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)N3C(CC(=N3)C(F)F)(C(F)F)O

Origin of Product

United States

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